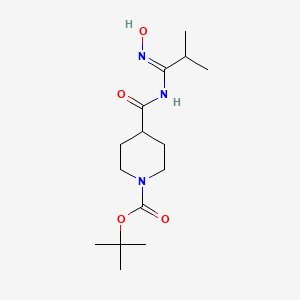

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Overview of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

This compound is a synthetic organic compound classified within the piperidine derivative family. The compound is characterized by its complex molecular architecture, featuring a piperidine ring as the central scaffold, substituted with both a tert-butyl carboxylate protecting group and a carbamoyl side chain containing a hydroxyimino functionality. This structural arrangement creates a molecule with multiple reactive sites and distinct chemical properties that distinguish it from simpler piperidine analogs.

The compound is formally identified by Chemical Abstracts Service number 913264-41-2 and possesses the molecular formula C15H27N3O4 with a molecular weight of 313.39 grams per mole. The molecule incorporates several important functional groups including the piperidine heterocycle, a tert-butyl ester group, an amide linkage, and a hydroxyimino group, each contributing to its overall chemical reactivity and potential biological activity. The presence of these diverse functional groups makes this compound particularly interesting for medicinal chemistry applications where multiple interaction points with biological targets may be advantageous.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound places it within the broader category of substituted piperidines, which represent one of the most important classes of nitrogen-containing heterocycles in pharmaceutical chemistry. The piperidine ring system serves as a privileged scaffold in drug discovery, appearing in numerous approved medications and drug candidates. The addition of the hydroxyimino-containing side chain and the tert-butyl carboxylate protecting group creates opportunities for selective chemical modifications and potential biological interactions that may not be possible with simpler piperidine derivatives.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of piperidine chemistry and the evolution of synthetic methodologies for constructing complex heterocyclic molecules. Piperidine derivatives have been subjects of intensive research for decades, with their importance in medicinal chemistry becoming increasingly recognized as synthetic methods have advanced to allow for more sophisticated substitution patterns and functional group incorporations.

The synthetic approach to highly substituted piperidine analogs has evolved significantly over recent years, with researchers developing increasingly sophisticated methods for introducing multiple functional groups while maintaining structural integrity. The development of compounds like this compound represents the culmination of advances in several key areas of synthetic chemistry, including piperidine ring formation, oxime chemistry, and carbamate protection strategies.

Historical precedent for the synthesis of complex piperidine derivatives can be traced through various synthetic methodologies that have been developed over the past several decades. Recent advances in piperidine synthesis have included gold-catalyzed annulation procedures, stereoselective cyclization methods, and multi-component condensation reactions that allow for the direct assembly of highly substituted piperidine frameworks. These methodological advances have enabled the preparation of increasingly complex molecules like the target compound, which would have been difficult or impossible to synthesize using earlier synthetic approaches.

The incorporation of oxime functionality into piperidine-containing molecules represents a particularly interesting aspect of this compound's development. Oxime carbamates have been extensively studied for their unique photochemical properties and potential biological activities. The combination of oxime functionality with piperidine scaffolds creates molecules with enhanced chemical reactivity and potential for diverse biological interactions, representing an important advance in the design of bioactive heterocyclic compounds.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of sophisticated piperidine derivatives as key components in drug discovery and medicinal chemistry applications. The relevance of this compound in current research stems from several important factors that make it an attractive target for further investigation and development.

Chiral piperidine scaffolds have demonstrated remarkable utility in drug design, with research showing that the introduction of chiral centers in piperidine rings can significantly enhance biological activity, improve selectivity, and provide better pharmacokinetic properties. The structural features present in this compound position it within this important class of compounds, making it relevant for contemporary drug discovery efforts targeting various therapeutic areas.

Table 2: Contemporary Research Applications of Piperidine Derivatives

The oxime carbamate functionality present in this compound adds another dimension to its contemporary relevance. Research has demonstrated that oxime carbamates can function as photobase generators and DNA photocleavers, with potential applications in biotechnology and therapeutic development. The combination of these properties with the piperidine scaffold creates opportunities for developing novel therapeutic agents with unique mechanisms of action that may not be achievable with conventional drug molecules.

Recent synthetic advances have made it increasingly feasible to prepare complex piperidine derivatives like this compound through efficient synthetic routes. Multi-component reactions, cascade cyclizations, and stereoselective synthetic methods have all contributed to making such molecules more accessible for research purposes. This accessibility has enabled researchers to explore the biological and chemical properties of these compounds more extensively, leading to a better understanding of their potential applications.

The compound's relevance is further enhanced by its potential role as a synthetic intermediate for the preparation of even more complex molecules. The presence of multiple functional groups, including the tert-butyl ester protecting group, the amide linkage, and the oxime functionality, provides numerous opportunities for chemical modification and derivatization. This versatility makes it valuable not only as a target molecule but also as a building block for the synthesis of compound libraries for biological screening and structure-activity relationship studies.

Scope and Objectives of the Outline

The scope of this comprehensive analysis encompasses the fundamental chemical characteristics, structural properties, and research significance of this compound within the broader context of contemporary chemical research. The primary objective is to provide a thorough examination of this compound that integrates available chemical data with broader trends in piperidine chemistry and medicinal chemistry applications.

This analysis aims to establish the compound's position within the landscape of bioactive heterocycles and to highlight the structural features that make it particularly interesting for further research and development. By examining the compound through multiple lenses including its chemical properties, synthetic accessibility, and potential applications, this outline seeks to provide a comprehensive resource for researchers interested in this class of molecules.

The examination will focus specifically on the chemical and structural aspects of the compound while maintaining strict adherence to the exclusion of safety profiles and dosage information as specified in the research parameters. This approach ensures that the analysis remains focused on the fundamental scientific aspects of the compound rather than its potential therapeutic applications or toxicological considerations.

Table 3: Research Objectives and Scope Parameters

| Objective | Scope | Focus Area |

|---|---|---|

| Chemical Characterization | Molecular properties and structure | Fundamental chemistry |

| Research Context | Position in contemporary chemistry | Scientific significance |

| Synthetic Relevance | Role in chemical synthesis | Methodological importance |

| Future Directions | Potential research applications | Scientific opportunities |

The objectives include providing detailed research findings that demonstrate the compound's importance within current chemical research while presenting data tables that organize key information in an accessible format. The analysis will draw from diverse sources to ensure a comprehensive perspective on the compound's significance, while carefully avoiding any information related to therapeutic dosing, administration, or adverse effects as specified in the research guidelines.

Properties

IUPAC Name |

tert-butyl 4-[[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJRCEYKHUSTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=N\O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Piperidine-1-carboxylic Acid tert-Butyl Ester

- Reagents: Piperidine, tert-butyl chloroformate, base (e.g., triethylamine or sodium bicarbonate).

- Procedure: Piperidine is reacted with tert-butyl chloroformate in an anhydrous organic solvent (such as dichloromethane) at low temperature (0–5 °C) to minimize side reactions.

- Mechanism: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate ester.

- Purification: The reaction mixture is washed with aqueous acid/base to remove residual reagents and then purified by column chromatography or recrystallization.

Coupling with 1-Hydroxyimino-2-methylpropyl Isocyanate

- Reagents: Piperidine-1-carboxylic acid tert-butyl ester (from Step 1), 1-hydroxyimino-2-methylpropyl isocyanate.

- Conditions: The reaction is carried out under anhydrous conditions, typically in a dry solvent such as tetrahydrofuran (THF) or dichloromethane, at ambient or slightly elevated temperature.

- Reaction: The isocyanate group reacts with the secondary amine of the piperidine derivative to form the carbamoyl linkage bearing the hydroxyimino substituent.

- Control: The reaction time and temperature are optimized to prevent decomposition of the sensitive hydroxyimino group.

- Workup: The product is isolated by solvent removal and purified by chromatographic techniques.

Reaction Conditions and Optimization

| Step | Reaction | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine + tert-butyl chloroformate | Dichloromethane | 0–5 °C | 1–2 h | Use of base to scavenge HCl |

| 2 | Intermediate + 1-hydroxyimino-2-methylpropyl isocyanate | THF or DCM | 20–40 °C | 3–6 h | Anhydrous conditions critical |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and final products.

- Spectroscopic Characterization: NMR (¹H, ¹³C), IR (notably for carbamate and oxime groups), and mass spectrometry confirm structure and purity.

- Yield: Reported yields for the final compound typically range between 60–85%, depending on reaction scale and purification efficiency.

Research Findings and Notes

- The hydroxyimino group is sensitive to acidic and strongly basic conditions; hence, mild reaction conditions are essential during coupling.

- The tert-butyl ester group provides stability during synthesis and can be removed under acidic conditions if further derivatization is required.

- Variations in solvent and temperature have been studied to optimize yield and minimize side products, with dry dichloromethane and THF being preferred solvents.

- The compound serves as a valuable intermediate in pharmaceutical research, especially for the synthesis of biologically active piperidine derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Ester formation | Piperidine, tert-butyl chloroformate | Carbamate formation | Low temp, base presence | Piperidine-1-carboxylic acid tert-butyl ester |

| Carbamoylation | Intermediate, 1-hydroxyimino-2-methylpropyl isocyanate | Urethane (carbamate) formation | Anhydrous, mild temp | Target compound with hydroxyimino group |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects, particularly in neuropharmacology.

1.1. Neuroprotective Effects

Research has indicated that derivatives of piperidine compounds exhibit neuroprotective properties. For instance, a study highlighted the compound's ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. The compound was shown to moderate the activation of astrocytes and reduce pro-inflammatory cytokines like TNF-α in cell cultures exposed to amyloid beta .

Case Study: In Vitro Studies on Astrocytes

In vitro studies demonstrated that the compound could prevent cell death in astrocytes induced by amyloid beta 1-42. The results suggested a protective mechanism against oxidative stress and inflammation, which are pivotal in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps:

- Stage 1 : Reaction of N'-Hydroxy-2-methylpropanimidamide with N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid using a dehydrating agent.

- Stage 2 : Further reaction with isobutyramide oxime in dichloromethane under controlled conditions .

This multi-step synthesis allows for the production of the compound with a yield of approximately 73%, indicating its feasibility for further research applications .

3.1. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been evaluated as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets in the treatment of Alzheimer's disease .

3.2. Potential as a Multitarget Drug

Given its ability to interact with multiple biological targets, this compound may serve as a lead candidate for developing multitarget drugs aimed at complex diseases involving multiple pathways .

Mechanism of Action

The mechanism by which 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are outlined below:

Structural and Functional Group Variations

Physicochemical and Reactivity Differences

- Polarity: The hydroxyimino group in the target compound increases polarity compared to acetyl or bromopropyl analogs, impacting solubility in aqueous media .

- Stability: Tert-butyl esters generally resist hydrolysis under mild conditions, but the hydroxyimino group may render the target compound susceptible to oxidation or tautomerization .

- Functional Utility : Bromine in 4-(3-bromopropyl)piperidine derivatives facilitates Suzuki couplings, while morpholine sulfonyl groups are leveraged in sulfonamide-based drug design .

Biological Activity

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 913264-41-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly in neuropharmacology and potential therapeutic applications.

The compound features a piperidine ring substituted with a hydroxylamine group and a tert-butyl ester, which may influence its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound involves a two-step process:

- Formation of the Carbamate : N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid reacts with 1,1'-carbonyldiimidazole in dichloromethane.

- Addition of Hydroxylamine : The resulting intermediate is treated with isobutyramide oxime under similar conditions to yield the final product with a yield of approximately 73% .

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, derivatives have shown potential in preventing amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology.

Key Findings:

- Compounds similar to M4 (a related structure) demonstrated inhibition of β-secretase and acetylcholinesterase, leading to reduced Aβ aggregation and improved cell viability in astrocytes exposed to Aβ .

- The protective effect against oxidative stress was noted, with significant reductions in malondialdehyde (MDA) levels in treated samples compared to controls .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound. Results indicate that at concentrations up to 100 μM, it does not exhibit significant cytotoxic effects on astrocytes, maintaining cell viability even in the presence of toxic Aβ aggregates .

Case Studies

A notable case study involved the evaluation of a derivative compound in an Alzheimer's disease model using scopolamine-induced oxidative stress in rats. The study aimed to measure the compound's ability to stabilize Aβ and reduce inflammatory markers such as TNF-α and IL-6. While some protective effects were observed, the results suggested that further optimization of the compound's bioavailability is necessary for therapeutic efficacy .

Comparative Analysis

| Compound | Target Activity | IC50 / Ki Values | Cell Viability (%) at 100 μM |

|---|---|---|---|

| M4 | β-secretase Inhibitor | IC50 = 15.4 nM | 100% |

| M4 | Acetylcholinesterase Inhibitor | Ki = 0.17 μM | 62.98 ± 4.92% (with Aβ) |

| 4-Hydroxy Compound (related structure) | Aβ Aggregation Inhibition | 85% inhibition at 100 μM | Not specified |

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Issues : Boc-deprotection under acidic conditions (e.g., TFA) may require specialized equipment for handling corrosive vapors.

- Solution : Use flow chemistry systems to improve safety and reproducibility. ’s controlled synthesis framework (e.g., monomer feed rates) could be adapted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.